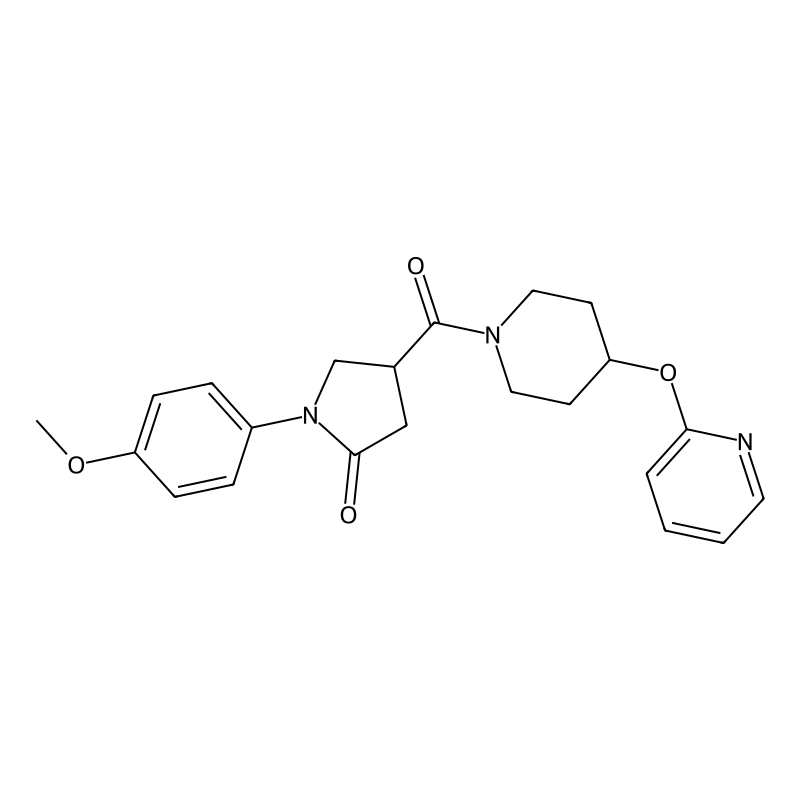

1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, commonly referred to by its chemical structure, is a synthetic compound belonging to the class of designer drugs known as synthetic cathinones. This compound has garnered attention due to its structural complexity and potential psychoactive effects. It is characterized by a pyrrolidinone ring and features multiple functional groups, including a methoxyphenyl group and a pyridine ring linked through a piperidine moiety. The compound's molecular formula is with a molecular weight of approximately 395.459 g/mol.

The chemical reactivity of 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be attributed to its functional groups, which allow for various reactions:

- Nucleophilic Substitution: The presence of the carbonyl group in the piperidine moiety can undergo nucleophilic attack, facilitating the formation of derivatives.

- Reduction Reactions: The carbonyl functionalities can be reduced to alcohols or amines under appropriate conditions.

- Cyclization Reactions: The compound may participate in cyclization reactions owing to the presence of multiple nitrogen atoms in its structure.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

The synthesis of 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can be achieved through several methods:

- Friedel-Crafts Reaction: This method involves the electrophilic aromatic substitution of the methoxyphenyl group onto an appropriate substrate.

- Reductive Amination: This technique can be used to introduce amine functionalities into the piperidine ring.

- Coupling Reactions: Various coupling strategies can be employed to link the pyridine moiety with the piperidine-carbonyl framework.

These synthetic routes allow for the production of this compound in a laboratory setting, typically requiring careful control of reaction conditions to ensure high yields and purity .

The primary applications of 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one are found within research contexts, particularly in pharmacological studies aimed at understanding its effects on neurotransmitter systems. While not approved for therapeutic use, it serves as a valuable tool for investigating new psychoactive substances and their mechanisms of action. Additionally, it may have potential applications in drug development for disorders related to serotonin and dopamine dysregulation .

Interaction studies involving 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one focus on its binding affinity to various receptors, including:

- Serotonin Receptors: Its interaction with serotonin receptors may elucidate its potential antidepressant or anxiolytic effects.

- Dopamine Receptors: Binding studies could reveal insights into its stimulant properties akin to other synthetic cathinones.

These studies are essential for assessing the safety and efficacy profile of the compound in potential therapeutic contexts .

Several compounds exhibit structural similarities to 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, which may provide insights into its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Carbonyl-WAY100635 | Contains a piperazine ring linked through a carbonyl group | Affinity for central nervous system receptors |

| Pyrrolo[2,3-d]pyrimidine Compounds | Features similar nitrogen-containing heterocycles | Inhibitors of protein kinases |

| Diketopyrrolopyrrole Derivatives | Shares pyrrolidinone core | Potential applications in materials science |

These compounds highlight the unique aspects of 1-(4-Methoxyphenyl)-4-(4-(pyridin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, particularly its specific arrangement of functional groups that influence its biological activity and chemical reactivity .